5-Methyl-MDA

Descripción

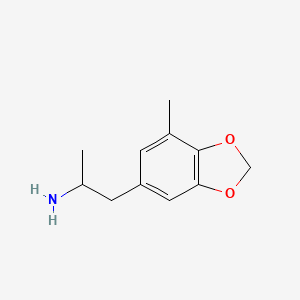

Structure

3D Structure

Propiedades

Número CAS |

749191-14-8 |

|---|---|

Fórmula molecular |

C11H15NO2 |

Peso molecular |

193.24 g/mol |

Nombre IUPAC |

1-(7-methyl-1,3-benzodioxol-5-yl)propan-2-amine |

InChI |

InChI=1S/C11H15NO2/c1-7-3-9(4-8(2)12)5-10-11(7)14-6-13-10/h3,5,8H,4,6,12H2,1-2H3 |

Clave InChI |

OLENSVFSNAULML-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC2=C1OCO2)CC(C)N |

SMILES canónico |

CC1=CC(=CC2=C1OCO2)CC(C)N |

Sinónimos |

1-(4-methyl-1,3-benzodioxol-6-yl)-2-aminopropane 1-MBD6-2-aminopropanehydrochloride |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical and Physical Properties of 5-Methyl-MDA

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-3,4-methylenedioxyamphetamine (5-Methyl-MDA) is a synthetic compound belonging to the amphetamine class of chemicals. As a ring-methylated homologue of 3,4-methylenedioxyamphetamine (MDA) and a structural isomer of 3,4-methylenedioxymethamphetamine (MDMA), it has garnered interest within the scientific community for its distinct pharmacological profile.[1] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, pharmacology, and analytical methods pertaining to this compound, intended to serve as a resource for researchers and drug development professionals.

Chemical and Physical Properties

This compound is characterized by the addition of a methyl group to the aromatic ring of the MDA structure. This substitution significantly influences its interaction with biological targets. The fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 1-(7-methyl-1,3-benzodioxol-5-yl)propan-2-amine | [1] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1] |

| Molar Mass | 193.246 g/mol | [1] |

| Melting Point | 45-46°C (freebase) | [2] |

| Boiling Point | 120°C at 0.25 mmHg | [2] |

| Melting Point (HCl salt) | 214-215°C | [2] |

Synthesis

The synthesis of this compound has been described in the scientific literature and typically involves a multi-step process starting from 5-methylpiperonal. A representative synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is adapted from the synthesis described in the literature.[2]

-

Preparation of 3,4-Methylenedioxy-5-methylphenyl-2-nitropropene: A mixture of 11g (67.1 mmol) of 5-methylpiperonal, 40 ml of nitroethane, 10.9g (134 mmol) of dimethylamine (B145610) hydrochloride, and 0.58g (10 mmol) of potassium fluoride (B91410) in 40 ml of toluene (B28343) is refluxed for 24 hours under a nitrogen atmosphere using a Dean-Stark trap to remove water. The solvents are then evaporated under vacuum. The resulting residue is partitioned between ether and water. The ether layer is dried over magnesium sulfate (B86663) and evaporated to yield the nitropropene product as an orange-yellow solid.[2]

-

Reduction to this compound: A solution of 2.21g (10 mmol) of the nitropropene in 20 ml of tetrahydrofuran (B95107) (THF) is added dropwise to a stirred suspension of 2.65g (70 mmol) of lithium aluminum hydride (LiAlH₄) in 25 ml of THF under a nitrogen atmosphere. The reaction mixture is then heated under reflux for 5 hours.[2]

-

Work-up and Purification: After cooling to room temperature, the excess hydride is carefully quenched by the sequential addition of 2 ml of isopropanol (B130326), 2 ml of 15% sodium hydroxide (B78521) solution, and 7 ml of water. The resulting precipitate is removed by filtration, and the filtrate is evaporated. The residue is suspended in water, acidified with concentrated hydrochloric acid, and washed three times with ether. The aqueous layer is then made basic with 25% sodium hydroxide and extracted three times with ether. The combined ether extracts are dried over magnesium sulfate and evaporated. The resulting oil is distilled under vacuum.[2]

-

Formation of the Hydrochloride Salt: The distilled oil is dissolved in 10 ml of isopropanol and neutralized with ethanolic HCl. The addition of ether precipitates the this compound hydrochloride salt, which is then collected.[2]

References

In Vitro Pharmacological Profile of 5-Methyl-MDA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-3,4-methylenedioxyamphetamine (5-Methyl-MDA) is a ring-methylated analog of 3,4-methylenedioxyamphetamine (MDA). This document provides a comprehensive in-depth analysis of its in vitro pharmacological profile, focusing on its interactions with monoamine transporters. All available quantitative data has been summarized, and detailed experimental methodologies are provided. Visualizations of key biological pathways and experimental workflows are included to facilitate understanding.

Monoamine Transporter Interactions

This compound is a potent and selective serotonin (B10506) releasing agent (SSRA). Its primary mechanism of action in vitro is the inhibition of the serotonin transporter (SERT), with significantly lower potency at the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters.

Quantitative Data: Transporter Inhibition

The following table summarizes the in vitro inhibitory activity of this compound on the uptake of serotonin, dopamine, and norepinephrine in rat brain synaptosomes.

| Transporter | IC50 (nM) |

| Serotonin (SERT) | 107[1][2] |

| Dopamine (DAT) | 11,600[1][2] |

| Norepinephrine (NET) | 1,494[1][2] |

IC50 values represent the concentration of this compound required to inhibit 50% of the uptake of the respective radiolabeled monoamine.

Experimental Protocol: Monoamine Uptake Assay

The following protocol is based on the methodology described by Parker et al. (1998) for determining monoamine transporter inhibition in rat brain synaptosomes.[3]

1.2.1. Preparation of Synaptosomes:

-

Whole brains from male Sprague-Dawley rats are homogenized in 10 volumes of ice-cold 0.32 M sucrose.

-

The homogenate is centrifuged at 1000g for 10 minutes at 4°C.

-

The resulting supernatant is then centrifuged at 20,000g for 20 minutes at 4°C.

-

The pellet, containing the synaptosomes, is resuspended in the original volume of 0.32 M sucrose.

1.2.2. [³H]Monoamine Uptake Assay:

-

Synaptosomal preparations are incubated in a Krebs-phosphate buffer (pH 7.4) containing 10 mM glucose, 1 mM ascorbic acid, and 0.1 mM pargyline.

-

Aliquots of the synaptosomal suspension are preincubated with various concentrations of this compound or vehicle for a specified period.

-

The uptake reaction is initiated by the addition of a radiolabeled monoamine: [³H]serotonin (5-HT), [³H]dopamine (DA), or [³H]norepinephrine (NE) at a final concentration in the low nanomolar range.

-

Incubation is carried out for a short period (typically 1-5 minutes) at 37°C.

-

The uptake is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters, representing the amount of radiolabeled monoamine taken up by the synaptosomes, is quantified by liquid scintillation counting.

-

Non-specific uptake is determined in the presence of a high concentration of a selective uptake inhibitor for each transporter (e.g., fluoxetine (B1211875) for SERT, GBR 12909 for DAT, and desipramine (B1205290) for NET).

-

IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

Receptor Binding and Functional Activity

As of the latest available data, there is no published in vitro data on the binding affinities (Ki) or functional activities (EC50, Emax) of this compound at any specific receptor subtypes, including serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C). This represents a significant gap in the complete pharmacological understanding of this compound.

Signaling Pathways

Given that this compound is a potent serotonin releasing agent, its primary effect is to increase extracellular serotonin levels. This elevated serotonin then acts on various pre- and post-synaptic serotonin receptors, each coupled to distinct intracellular signaling cascades. The primary signaling pathways for the 5-HT1 and 5-HT2 receptor families, which are major targets for many psychedelic and entactogenic compounds, are illustrated below.

5-HT1A Receptor Signaling Pathway

5-HT1A receptors are typically coupled to Gi/o proteins. Their activation generally leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

5-HT2A Receptor Signaling Pathway

5-HT2A receptors are coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Discussion

The available in vitro data for this compound clearly indicate its role as a potent and selective serotonin releasing agent. The significant preference for the serotonin transporter over the dopamine and norepinephrine transporters suggests a pharmacological profile distinct from that of its parent compound, MDA, and other related phenethylamines. The high potency at SERT is a key characteristic that likely underlies its psychoactive effects.

The absence of receptor binding and functional activity data is a critical limitation in fully characterizing the in vitro pharmacology of this compound. While its primary action is as a serotonin releaser, direct interactions with serotonin receptors, even with lower affinity, could significantly modulate its overall effects. Future research should focus on determining the binding profile of this compound across a range of CNS receptors and conducting functional assays to elucidate any direct agonist or antagonist activity. Such data would be invaluable for a more complete understanding of its mechanism of action and for guiding any potential therapeutic development.

Conclusion

This compound is a selective serotonin releasing agent with high potency for the serotonin transporter. Its in vitro profile is defined by this selective inhibition of serotonin uptake. A comprehensive understanding of its pharmacology is currently limited by the lack of data on its direct interactions with neurotransmitter receptors. Further research is warranted to fully elucidate the molecular targets and signaling pathways modulated by this compound.

References

The Mechanism of Action of 5-Methyl-MDA on Serotonin Transporters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-3,4-methylenedioxyamphetamine (5-Methyl-MDA) is a potent and selective serotonin (B10506) releasing agent (SSRA). This technical guide provides a comprehensive overview of its mechanism of action at the serotonin transporter (SERT). By functioning as a high-affinity substrate, this compound induces a conformational shift in SERT, leading to the non-exocytotic release of serotonin from the presynaptic neuron. This document consolidates available quantitative data, outlines relevant experimental protocols, and visualizes the proposed molecular interactions and experimental workflows.

Introduction

This compound is a ring-methylated analog of 3,4-methylenedioxyamphetamine (MDA) and a structural isomer of 3,4-methylenedioxymethamphetamine (MDMA). Pharmacologically, it is distinguished by its high selectivity for the serotonin transporter (SERT) over the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. This selectivity profile suggests a mechanism of action primarily driven by the modulation of the serotonergic system, producing entactogenic and hallucinogenic effects with a notable lack of psychostimulant properties.[1][2] Understanding the precise interactions between this compound and SERT is crucial for elucidating its unique pharmacological profile and for the rational design of novel therapeutic agents targeting the serotonin system.

Quantitative Pharmacological Data

The primary action of this compound is to induce the release of monoamines by acting as a substrate for their respective transporters. The following table summarizes the in vitro potency of this compound in inducing the release of serotonin (5-HT), dopamine (DA), and norepinephrine (NE).

| Transporter | Parameter | Value (nM) | Selectivity (vs. SERT) |

| Serotonin Transporter (SERT) | IC50 (Release) | 107[1][3] | - |

| Dopamine Transporter (DAT) | IC50 (Release) | 11,600[1][3] | 108.4-fold |

| Norepinephrine Transporter (NET) | IC50 (Release) | 1,494[1][3] | 13.9-fold |

| Table 1: Potency of this compound in Inducing Monoamine Release. The IC50 values represent the concentration of this compound required to induce 50% of the maximal release of the respective neurotransmitter in vitro. Data indicates high selectivity for the serotonin transporter. |

Mechanism of Action at the Serotonin Transporter

As a serotonin releasing agent, this compound does not act as a simple competitive inhibitor of serotonin reuptake. Instead, it is recognized as a substrate by the serotonin transporter and is transported into the presynaptic neuron. This process is coupled to the electrochemical gradients of Na+, Cl-, and K+ ions. The intracellular accumulation of this compound leads to a reversal of the transporter's function, causing it to transport serotonin out of the neuron and into the synaptic cleft. This transporter-mediated efflux is a hallmark of SSRAs.

The proposed sequence of events is as follows:

-

Binding to SERT: this compound binds to the outward-facing conformation of the serotonin transporter.

-

Translocation: The transporter undergoes a conformational change, carrying this compound into the presynaptic neuron, a process dependent on the sodium gradient.

-

Transporter Reversal: Once inside the neuron, this compound disrupts the normal function of SERT. This can be due to a combination of factors, including the dissipation of ion gradients and potential interactions with intracellular signaling cascades.

-

Serotonin Efflux: The transporter adopts an inward-facing conformation that has a low affinity for intracellular serotonin, facilitating the release of serotonin into the synaptic cleft.

-

Vesicular Depletion: It is also hypothesized that, like other amphetamine derivatives, this compound may interfere with the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic serotonin concentrations, which further drives the SERT-mediated efflux.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for a serotonin releasing agent like this compound at the presynaptic serotonin terminal.

Figure 1: Proposed Mechanism of this compound at the Serotonin Transporter. This diagram outlines the steps by which a serotonin releasing agent like this compound is transported into the presynaptic neuron and subsequently reverses the function of the serotonin transporter (SERT), leading to serotonin efflux. A hypothesized interaction with vesicular monoamine transporter 2 (VMAT2) is also shown.

Experimental Protocols

The following is a representative protocol for a monoamine release assay, based on standard methodologies used in the field. The specific parameters for the study that generated the IC50 values for this compound may vary.

Monoamine Release Assay via [3H]Substrate Preloading

Objective: To determine the potency of a test compound (e.g., this compound) to induce the release of a specific monoamine (e.g., serotonin) from synaptosomes.

Materials:

-

Rat brain tissue (e.g., striatum for dopamine, hippocampus or cortex for serotonin)

-

Sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

-

Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 2 mM CaCl2, 25 mM HEPES, 10 mM glucose, pH 7.4)

-

[3H]-Serotonin (or other [3H]-monoamine)

-

Test compound (this compound) solutions of varying concentrations

-

Releaser control (e.g., p-chloroamphetamine for serotonin)

-

Scintillation fluid and vials

-

Glass fiber filters (e.g., Whatman GF/B)

-

Cell harvester and liquid scintillation counter

Procedure:

-

Synaptosome Preparation:

-

Homogenize fresh or frozen brain tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).

-

Resuspend the P2 pellet in KRH buffer and determine protein concentration (e.g., via BCA assay).

-

-

[3H]-Monoamine Loading:

-

Dilute the synaptosomal suspension to a final protein concentration of approximately 0.1-0.2 mg/mL in KRH buffer.

-

Add [3H]-Serotonin to a final concentration of 10-20 nM.

-

Incubate for 15 minutes at 37°C to allow for uptake of the radiolabeled monoamine.

-

-

Release Assay:

-

Following the loading phase, aliquot the synaptosome suspension into a 96-well plate.

-

Add varying concentrations of this compound, vehicle control, or a known releaser (e.g., p-chloroamphetamine) to the wells.

-

Incubate for 30 minutes at 37°C.

-

-

Termination and Measurement:

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold KRH buffer to remove extracellular [3H]-Serotonin.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of [3H]-Serotonin remaining in the synaptosomes using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of [3H]-Serotonin released for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of release against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Experimental Workflow Diagram

Figure 2: Experimental Workflow for a Monoamine Release Assay. This flowchart outlines the key steps involved in preparing synaptosomes, performing the radiolabeled substrate release assay, and analyzing the resulting data to determine the potency of a test compound.

Conclusion

This compound is a selective serotonin releasing agent with a high affinity for the serotonin transporter. Its mechanism of action involves acting as a substrate for SERT, leading to transporter-mediated serotonin efflux from the presynaptic neuron. This is in contrast to selective serotonin reuptake inhibitors (SSRIs), which block the reuptake of serotonin without inducing its release. The high selectivity of this compound for SERT over DAT and NET likely underlies its distinct pharmacological profile, which is characterized by entactogenic and hallucinogenic effects in the absence of significant stimulant properties. Further research is warranted to fully elucidate the downstream signaling events and the potential involvement of transporter phosphorylation in the actions of this compound. The methodologies and data presented in this guide provide a foundational understanding for future investigations into this and related compounds.

References

A Comparative Analysis of the Receptor Binding Affinities of 5-Methyl-MDA and MDA

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed comparative analysis of the receptor binding affinities of 5-Methyl-3,4-methylenedioxyamphetamine (5-Methyl-MDA) and its parent compound, 3,4-methylenedioxyamphetamine (MDA). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their interactions with key monoamine transporters and serotonin (B10506) receptors. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams of relevant signaling pathways to facilitate a thorough understanding of their pharmacological profiles.

Core Findings: Receptor Binding Affinity at a Glance

This compound distinguishes itself from MDA primarily through its enhanced potency and selectivity as a serotonin releasing agent.[1] In vitro studies demonstrate that this compound is a more potent inhibitor of the serotonin transporter (SERT) compared to MDA.[2] Conversely, it exhibits significantly lower affinity for the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters, suggesting a more selective serotonergic mechanism of action.[1] This contrasts with MDA, which displays a more balanced, albeit still serotonin-dominant, interaction with all three monoamine transporters.

Quantitative Analysis of Monoamine Transporter Inhibition

The following table summarizes the in vitro inhibitory activity of this compound and MDA at the serotonin, dopamine, and norepinephrine transporters. The data, primarily derived from studies on rat brain synaptosomes, highlights the significant differences in their pharmacological profiles.

| Compound | SERT IC50 (nM) | DAT IC50 (nM) | NET IC50 (nM) |

| This compound | 107[1] | 11,600[1] | 1,494[1] |

| MDA | Data not explicitly found in search results | Data not explicitly found in search results | Data not explicitly found in search results |

Note: While direct side-by-side IC50 values for MDA from the same study as this compound were not explicitly found in the provided search results, literature suggests this compound is over 5 times more potent than MDA at inhibiting serotonin uptake.

Serotonin Receptor Subtype Affinities

Both MDA and, by extension, its analogs, are known to interact with various serotonin receptor subtypes, which contributes to their complex pharmacological effects. The affinity of these compounds for 5-HT2 receptor subtypes is of particular interest due to the role of these receptors in psychedelic and entactogenic effects.

| Compound | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | 5-HT2C Ki (nM) |

| This compound | Data not explicitly found in search results | Data not explicitly found in search results | Data not explicitly found in search results |

| MDA | Data not explicitly found in search results | Data not explicitly found in search results | Data not explicitly found in search results |

Note: Specific Ki values for this compound and a comprehensive, direct comparison for MDA at these specific 5-HT receptor subtypes were not available in the initial search results. However, it is known that MDMA and MDA are agonists at 5-HT2 receptors.[3]

Experimental Protocols

The determination of the receptor binding affinities and functional activities of this compound and MDA relies on established in vitro methodologies. The following sections detail the typical experimental protocols used in these assessments.

[3H]Serotonin Release Assay from Rat Brain Synaptosomes

This assay is crucial for determining the potency and efficacy of substances as monoamine releasers.

Objective: To measure the ability of this compound and MDA to induce the release of pre-loaded [3H]serotonin from isolated nerve terminals (synaptosomes).

Methodology:

-

Synaptosome Preparation: Whole rat brains are homogenized in a sucrose (B13894) solution and subjected to differential centrifugation to isolate the P2 pellet, which is enriched in synaptosomes.

-

Radiolabel Loading: The synaptosomal preparation is incubated with [3H]serotonin, allowing for its uptake into the serotonergic nerve terminals via the serotonin transporter.

-

Superfusion: The [3H]serotonin-loaded synaptosomes are then placed in a superfusion apparatus and continuously washed with a physiological buffer to establish a stable baseline of radioactivity.

-

Drug Application: Solutions of this compound or MDA at various concentrations are introduced into the superfusion buffer.

-

Fraction Collection: The superfusate is collected in fractions over time.

-

Quantification: The amount of radioactivity in each fraction is measured using liquid scintillation counting.

-

Data Analysis: The increase in radioactivity above baseline following drug application is calculated as a percentage of the total radioactivity in the synaptosomes. IC50 values, representing the concentration of the drug that elicits a half-maximal release, are then determined.

Radioligand Binding Assay for Serotonin Receptors

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Objective: To measure the ability of this compound and MDA to displace a radiolabeled ligand from a specific serotonin receptor subtype (e.g., 5-HT2A).

Methodology:

-

Membrane Preparation: Cell lines stably expressing the human serotonin receptor of interest (e.g., 5-HT2A) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.

-

Incubation: The prepared membranes are incubated in a buffer solution containing:

-

A fixed concentration of a selective radioligand (e.g., [3H]ketanserin for 5-HT2A).

-

Varying concentrations of the unlabeled test compound (this compound or MDA).

-

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathways

The primary mechanism of action for both this compound and MDA is the induction of monoamine release, particularly serotonin, by reversing the direction of the respective transporters. This leads to a significant increase in the synaptic concentration of these neurotransmitters, which then act on their postsynaptic receptors.

Monoamine Transporter-Mediated Release

The following diagram illustrates the general mechanism by which amphetamine-like substances, including this compound and MDA, induce neurotransmitter release.

Postsynaptic 5-HT2A Receptor Signaling

The released serotonin acts on various postsynaptic receptors. The 5-HT2A receptor, a Gq-coupled receptor, is a key target implicated in the psychedelic effects of these compounds.

Conclusion

This compound exhibits a distinct pharmacological profile compared to its parent compound, MDA, characterized by a significantly higher potency and selectivity for the serotonin transporter. This suggests that this compound's effects are more specifically mediated by serotonin release, with a reduced contribution from dopamine and norepinephrine systems. This targeted action could have implications for its psychoactive effects and potential therapeutic applications. Further research is warranted to fully elucidate the binding affinities of this compound at various serotonin receptor subtypes and to explore the downstream consequences of its selective serotonergic activity. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for such future investigations.

References

The Genesis of Empathogens: A Deep Dive into the Discovery and History of Ring-Methylated MDA Derivatives

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The study of psychoactive compounds has long been a source of profound insights into the intricacies of neurochemistry and behavior. Among the vast landscape of these molecules, the phenethylamine (B48288) class, and specifically the derivatives of 3,4-methylenedioxyamphetamine (MDA), hold a significant place. This technical guide delves into the discovery and history of a unique subset of these compounds: the ring-methylated derivatives of MDA. Pioneered by the seminal work of Alexander T. Shulgin and David E. Nichols, the exploration of these analogs has not only expanded our understanding of structure-activity relationships within this chemical family but has also paved the way for the development of novel pharmacological tools and potential therapeutic agents. This document provides a comprehensive overview of the synthesis, pharmacological evaluation, and mechanistic underpinnings of these intriguing molecules, tailored for an audience of researchers, scientists, and drug development professionals.

Historical Context and Discovery

The story of ring-methylated MDA derivatives is intrinsically linked to the broader history of MDA and its more famous N-methylated counterpart, MDMA (3,4-methylenedioxymethamphetamine). MDA itself was first synthesized in 1910 by Carl Mannich and W. Jacobsohn.[1] However, it was the independent explorations by pioneering chemists like Alexander T. Shulgin in the latter half of the 20th century that truly brought the unique psychoactive properties of MDA and its analogs to the forefront of scientific inquiry.[2][3][4]

Shulgin, in his quest to understand the subtle interplay between molecular structure and psychoactivity, systematically synthesized and evaluated a vast array of phenethylamines, meticulously documenting his findings in his seminal work, PiHKAL (Phenethylamines I Have Known and Loved).[5] This systematic approach led to the investigation of modifications not just on the amine side chain, but also on the aromatic ring of the MDA molecule.

A pivotal study in this area was published in 1998 by Parker, Marona-Lewicka, Kurrasch, Shulgin, and Nichols, which detailed the synthesis and pharmacological evaluation of three isomeric ring-methylated derivatives of MDA.[6][7] This research focused on the 2-methyl, 5-methyl, and 6-methyl analogs of MDA, aiming to elucidate how the position of a methyl group on the phenyl ring influences the compound's interaction with monoamine systems.[6]

Synthesis of Ring-Methylated MDA Derivatives

The synthesis of ring-methylated MDA derivatives generally follows established routes for phenethylamine synthesis, with the key difference being the use of appropriately substituted starting materials. The "nitrostyrene" route is a commonly employed method.[2]

General Synthetic Workflow

Caption: General synthetic workflow for ring-methylated MDA derivatives.

Experimental Protocol: Synthesis of 2-Methyl-MDA and 5-Methyl-MDA

The following protocols are based on the methods described in the scientific literature for the synthesis of related compounds and represent a plausible pathway for the synthesis of 2-methyl-MDA and this compound.

Step 1: Synthesis of Ring-Methylated 3,4-Methylenedioxyphenyl-2-nitropropene

-

To a solution of the appropriate ring-methylated piperonal derivative (e.g., 2-methylpiperonal or 5-methylpiperonal) in a suitable solvent such as glacial acetic acid, add nitroethane and a basic catalyst (e.g., cyclohexylamine (B46788) or ammonium (B1175870) acetate).

-

Heat the reaction mixture at a controlled temperature (e.g., on a steam bath) for several hours to facilitate the Henry condensation reaction.

-

Upon cooling, the corresponding ring-methylated 3,4-methylenedioxyphenyl-2-nitropropene derivative will precipitate as a crystalline solid.

-

Collect the solid by filtration, wash with a suitable solvent, and dry. The product can be further purified by recrystallization.

Step 2: Reduction to the Ring-Methylated MDA Derivative

-

Prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere.

-

Slowly add a solution of the ring-methylated 3,4-methylenedioxyphenyl-2-nitropropene derivative in THF to the reducing agent suspension.

-

Reflux the reaction mixture for an extended period to ensure complete reduction of the nitro group to an amine.

-

After cooling the reaction, carefully quench the excess reducing agent with a suitable reagent (e.g., isopropanol (B130326) followed by aqueous sodium hydroxide).

-

Filter the resulting mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

The crude amine can be purified by standard acid-base extraction followed by distillation or crystallization of the hydrochloride salt.

Pharmacological Evaluation

The primary pharmacological action of MDA and its derivatives is the release of monoamine neurotransmitters—serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE)—from presynaptic nerve terminals.[7] The ring-methylated derivatives of MDA were evaluated for their potency and selectivity as monoamine-releasing agents.

Quantitative Pharmacological Data

The following table summarizes the in vitro potencies (IC₅₀ values) of MDA and its 2-methyl and 5-methyl derivatives for inhibiting the uptake of serotonin, dopamine, and norepinephrine in rat brain synaptosomes. These IC₅₀ values are indicative of the compounds' ability to induce monoamine release.

| Compound | 5-HT Release (IC₅₀, nM) | DA Release (IC₅₀, nM) | NE Release (IC₅₀, nM) | 5-HT/DA Selectivity Ratio |

| MDA | 540 | 1800 | 730 | 3.3 |

| 2-Methyl-MDA | 93 | 12,000 | 1,937 | 129 |

| This compound | 107 | 11,600 | 1,494 | 108 |

Data compiled from publicly available sources.[6]

The data clearly indicate that the addition of a methyl group at the 2- or 5-position of the MDA ring dramatically increases both the potency and selectivity for serotonin release compared to the parent compound.[6]

Experimental Protocol: Monoamine Release Assay

1. Preparation of Rat Brain Synaptosomes:

-

Humanely euthanize adult male Sprague-Dawley rats and rapidly dissect the brains.

-

Homogenize specific brain regions (e.g., hippocampus for 5-HT and NE, striatum for DA) in ice-cold sucrose (B13894) buffer (0.32 M sucrose).

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step to wash the synaptosomes.

-

The final pellet is resuspended in a physiological buffer for use in the release assay.

2. Monoamine Release Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with the appropriate radiolabeled monoamine ([³H]5-HT, [³H]DA, or [³H]NE) to allow for uptake into the nerve terminals.

-

After incubation, wash the synaptosomes to remove excess extracellular radiolabel.

-

Resuspend the loaded synaptosomes in fresh buffer and add varying concentrations of the test compounds (MDA, 2-methyl-MDA, this compound).

-

Incubate for a defined period to allow for drug-induced release of the radiolabeled monoamine.

-

Terminate the release by rapid filtration, separating the synaptosomes from the extracellular medium.

-

Quantify the amount of radioactivity released into the medium and remaining in the synaptosomes using liquid scintillation counting.

-

Calculate the IC₅₀ value, which is the concentration of the drug that causes 50% of the maximal release of the radiolabeled monoamine.

Signaling Pathways

The primary molecular targets of ring-methylated MDA derivatives, like MDA and MDMA, are the monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[7] These compounds act as substrates for these transporters, leading to a process known as transporter-mediated release or "reverse transport."[8]

Caption: Mechanism of action of ring-methylated MDA derivatives.

The process of reverse transport is complex and involves the compound binding to the transporter and being translocated into the presynaptic terminal. This action disrupts the normal function of the transporter, causing it to change conformation and transport monoamines out of the neuron and into the synaptic cleft.[8] Additionally, these compounds can interfere with the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic monoamine concentrations, which further drives reverse transport through the plasma membrane transporters.

The resulting surge in extracellular monoamine levels, particularly serotonin, leads to the activation of various postsynaptic receptors, such as the 5-HT₂A receptor, which is believed to mediate many of the psychoactive effects of these compounds.[9]

Structure-Activity Relationships and Conclusion

The study of ring-methylated MDA derivatives has provided crucial insights into the structure-activity relationships governing the interaction of phenethylamines with monoamine transporters. The key findings from this line of research are:

-

Increased Serotonergic Potency and Selectivity: The addition of a methyl group at the 2- or 5-position of the MDA aromatic ring significantly enhances the compound's potency as a serotonin-releasing agent and dramatically increases its selectivity for the serotonin transporter over the dopamine and norepinephrine transporters.[6]

-

Positional Importance: The position of the methyl group is critical. While the 2- and 5-methyl derivatives are potent and selective serotonin releasers, other positional isomers may have different pharmacological profiles.

-

Implications for Drug Design: These findings demonstrate that subtle structural modifications to the aromatic ring of MDA can have profound effects on its pharmacological properties. This knowledge is invaluable for the rational design of novel compounds with specific effects on the monoamine systems, potentially leading to the development of new therapeutic agents with improved efficacy and reduced side effects.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2023028022A1 - Synthesis routes to access mdma prodrugs by using controlled and non-controlled intermediates - Google Patents [patents.google.com]

- 3. connectsci.au [connectsci.au]

- 4. researchgate.net [researchgate.net]

- 5. A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological evaluation of ring-methylated derivatives of 3,4-(methylenedioxy)amphetamine (MDA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monoamine transporter - Wikipedia [en.wikipedia.org]

- 8. Reverse transport - Wikipedia [en.wikipedia.org]

- 9. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Neuro-Revolution: A Technical Deep Dive into the Synaptosomal Effects of 5-Methyl-MDA in the Rat Brain

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the neurochemical effects of 5-Methyl-3,4-methylenedioxyamphetamine (5-Methyl-MDA) on rat brain synaptosomes. Synthesizing available preclinical data, this document details the compound's potent and selective interaction with monoamine transporters, highlighting its significant impact on the serotonergic system. Through a meticulous presentation of quantitative data, experimental methodologies, and visual representations of molecular interactions and workflows, this paper serves as a critical resource for researchers investigating novel psychoactive compounds and their therapeutic potential.

Introduction

This compound is a ring-methylated derivative of the entactogen and psychedelic 3,4-methylenedioxyamphetamine (MDA).[1][2] As a structural analog of both MDA and the widely studied 3,4-methylenedioxymethamphetamine (MDMA), this compound has garnered interest for its potential to exhibit a unique neurochemical profile. Understanding the precise interactions of such compounds with neuronal machinery is paramount for elucidating their mechanisms of action and evaluating their potential as pharmacological tools or therapeutic agents. This guide focuses on the in-vitro effects of this compound at the synaptic level, specifically within isolated rat brain nerve terminals (synaptosomes), which provide a valuable model for studying neurotransmitter uptake and release.

Quantitative Analysis of Monoamine Transporter Interaction

The primary molecular targets of this compound in the central nervous system are the presynaptic monoamine transporters: the serotonin (B10506) transporter (SERT), the dopamine (B1211576) transporter (DAT), and the norepinephrine (B1679862) transporter (NET). The compound's potency as an inhibitor of neurotransmitter uptake and as a promoter of neurotransmitter release has been quantified, revealing a distinct preference for the serotonergic system.

Inhibition of Monoamine Uptake

The following table summarizes the in-vitro efficacy of this compound and its parent compound, MDA, in inhibiting the uptake of radiolabeled serotonin ([³H]5-HT), dopamine ([³H]DA), and norepinephrine ([³H]NE) into rat brain synaptosomes. The data are presented as IC₅₀ values, which represent the concentration of the drug required to inhibit 50% of the specific monoamine uptake.

| Compound | SERT IC₅₀ (nM) | DAT IC₅₀ (nM) | NET IC₅₀ (nM) |

| This compound | 107 | 11,600 | 1,494 |

| MDA | 580 | >10,000 | 2,400 |

| Data sourced from Parker et al. (1998). |

Promotion of Monoamine Release

Beyond inhibiting reuptake, this compound also acts as a releasing agent, inducing the reverse transport of monoamines from the presynaptic terminal into the synaptic cleft. The table below presents the EC₅₀ values, the concentration of the drug that elicits 50% of the maximal release of preloaded radiolabeled neurotransmitters.

| Compound | 5-HT Release EC₅₀ (nM) | DA Release EC₅₀ (nM) | NE Release EC₅₀ (nM) |

| This compound | 36 | 2,700 | 530 |

| MDA | 130 | 1,300 | 570 |

| Data sourced from Parker et al. (1998). |

Experimental Protocols

The following methodologies are based on the protocols described in the primary literature for assessing the neurochemical effects of psychoactive compounds in rat brain synaptosomes.

Synaptosome Preparation

-

Tissue Homogenization: Whole brains from male Sprague-Dawley rats are rapidly removed and homogenized in ice-cold 0.32 M sucrose (B13894) solution.

-

Centrifugation: The homogenate is subjected to a series of centrifugations to isolate the synaptosomal fraction (P2 pellet). This involves an initial low-speed spin to remove nuclei and cellular debris, followed by a high-speed spin of the supernatant to pellet the synaptosomes.

-

Resuspension: The final P2 pellet is resuspended in a physiological buffer (e.g., Krebs-Henseleit buffer) to maintain the viability and functionality of the synaptosomes for subsequent assays.

Neurotransmitter Uptake Inhibition Assay

-

Preincubation: Aliquots of the synaptosomal suspension are preincubated at 37°C in the presence of various concentrations of this compound or a vehicle control.

-

Initiation of Uptake: Uptake is initiated by the addition of a low concentration of the respective radiolabeled monoamine ([³H]5-HT, [³H]DA, or [³H]NE).

-

Termination of Uptake: After a short incubation period (typically 1-5 minutes), the uptake process is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes but allows the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting. Non-specific uptake is determined in parallel incubations performed at 0-4°C or in the presence of a high concentration of a selective uptake inhibitor.

-

Data Analysis: IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.

Neurotransmitter Release Assay

-

Loading: Synaptosomes are preloaded with a radiolabeled monoamine by incubation at 37°C.

-

Washing: After loading, the synaptosomes are washed with fresh buffer to remove excess extracellular radioligand.

-

Superfusion: The loaded synaptosomes are then superfused with physiological buffer.

-

Drug Application: After a stable baseline of radioactivity efflux is established, various concentrations of this compound are introduced into the superfusion medium.

-

Fraction Collection: Fractions of the superfusate are collected at regular intervals, and the radioactivity in each fraction is quantified.

-

Data Analysis: The amount of neurotransmitter released is expressed as a percentage of the total radioactivity present in the synaptosomes at the beginning of the drug application. EC₅₀ values are determined from the concentration-response curves.

Visualized Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental procedures described in this guide.

Caption: Interaction of this compound with monoamine transporters.

References

5-Methyl-MDA: A Technical Whitepaper on a Potent and Selective Serotonin Releasing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-3,4-methylenedioxyamphetamine (5-Methyl-MDA) is a potent and selective serotonin (B10506) releasing agent (SSRA) of the amphetamine class.[1] As a ring-methylated homologue of 3,4-methylenedioxyamphetamine (MDA), it exhibits a distinct pharmacological profile characterized by a pronounced efficacy in inducing serotonin efflux with significantly lower activity at dopamine (B1211576) and norepinephrine (B1679862) transporters.[1] This selectivity suggests a potential for producing entactogenic and psychedelic effects with a reduced stimulant profile compared to its parent compound, MDA, and its structural isomer, MDMA. This document provides a comprehensive technical overview of this compound, summarizing available quantitative data, detailing experimental methodologies for its characterization, and visualizing key pathways and workflows.

Introduction

The study of psychoactive compounds has led to the development of valuable pharmacological tools for dissecting the complexities of monoaminergic neurotransmitter systems. Within this field, selective serotonin releasing agents (SSRAs) are of particular interest for their potential therapeutic applications and for understanding the specific roles of serotonin in mood, cognition, and social behavior. This compound has emerged as a noteworthy SSRA due to its high in vitro potency and selectivity for the serotonin transporter (SERT).[1] This whitepaper aims to consolidate the existing scientific knowledge on this compound to serve as a resource for researchers and drug development professionals.

Quantitative Pharmacological Data

The primary pharmacological characteristic of this compound is its potent and selective serotonin releasing activity. The following table summarizes the in vitro data for its effects on monoamine release.

| Parameter | Serotonin (5-HT) | Dopamine (DA) | Norepinephrine (NE) | Reference |

| IC50 (nM) | 107 | 11,600 | 1,494 | [1] |

IC50 values represent the concentration of this compound required to inhibit the uptake of the respective radiolabeled monoamine by 50% in rat brain synaptosomes, which is an indirect measure of the compound's potency as a releasing agent.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been described in the scientific literature. A common route involves the following key steps, adapted from the work of Parker et al. (1998):

-

Step 1: Synthesis of 5-Methyl-3,4-methylenedioxyphenyl-2-nitropropene: This intermediate is typically prepared from 5-methylpiperonal through a Henry reaction with nitroethane.

-

Step 2: Reduction of the Nitropropene: The nitropropene intermediate is then reduced to the corresponding amine, this compound. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (B95107) (THF).

-

Step 3: Purification and Salt Formation: The final product is purified using standard laboratory techniques such as distillation and can be converted to a hydrochloride salt for improved stability and handling.

In Vitro Monoamine Release Assay

The determination of this compound's potency as a monoamine releasing agent is typically conducted using an in vitro synaptosomal preparation.

-

Synaptosome Preparation: Synaptosomes, which are isolated presynaptic nerve terminals, are prepared from specific regions of the rat brain (e.g., striatum for dopamine, hippocampus or cortex for serotonin and norepinephrine). The brain tissue is homogenized in a buffered sucrose (B13894) solution and subjected to differential centrifugation to isolate the synaptosomal fraction.

-

Monoamine Release Assay: The prepared synaptosomes are incubated with a radiolabeled monoamine (e.g., [3H]5-HT, [3H]DA, or [3H]NE). After a loading period, the synaptosomes are exposed to various concentrations of this compound. The amount of radiolabel released into the supernatant is then quantified using liquid scintillation counting. The concentration of this compound that causes 50% of the maximal release (EC50) or inhibits 50% of the uptake (IC50) is then calculated.

In Vivo Drug Discrimination Studies

Drug discrimination is a behavioral pharmacology paradigm used to assess the subjective effects of a compound in animals.

-

Training: Animals, typically rats or pigeons, are trained to press one of two levers in an operant chamber to receive a reward (e.g., a food pellet). They are trained to associate the subjective effects of a known drug (the training drug) with one lever and the absence of the drug (vehicle) with the other lever.

-

Testing: Once the animals have learned to reliably discriminate between the drug and vehicle, they are administered a test compound, such as this compound. The lever they choose to press indicates whether the subjective effects of the test compound are similar to (substitution), different from, or a mix of the training drug's effects. In the case of this compound, it has been shown to substitute for entactogens like MBDB and hallucinogens like DOI, but not for stimulants like amphetamine.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

The primary mechanism of action for this compound as an SSRA is the reversal of the serotonin transporter (SERT).

Caption: Proposed mechanism of this compound-induced serotonin release.

Experimental Workflow for In Vitro Release Assay

The following diagram outlines the typical workflow for determining the monoamine releasing properties of this compound.

Caption: Workflow for in vitro monoamine release assay.

Logical Relationship in Drug Discrimination Studies

The interpretation of drug discrimination studies relies on a logical framework to classify the subjective effects of a test compound.

Caption: Logical framework for interpreting drug discrimination results.

Conclusion

This compound is a potent and selective serotonin releasing agent with a pharmacological profile that distinguishes it from other phenylisopropylamines. Its high selectivity for the serotonin transporter suggests that it may serve as a valuable research tool for investigating the role of serotonin in various physiological and behavioral processes. Further research is warranted to fully characterize its in vivo effects, pharmacokinetic profile, and potential therapeutic applications. This technical guide provides a foundational overview for professionals in the fields of pharmacology, neuroscience, and drug development who are interested in the study of selective serotonin releasing agents.

References

A Technical Whitepaper on the Entactogenic and Psychedelic Properties of 5-Methyl-3,4-methylenedioxyamphetamine (5-Methyl-MDA)

Abstract

5-Methyl-3,4-methylenedioxyamphetamine (5-Methyl-MDA) is a ring-methylated derivative of MDA, a well-known entactogen and psychedelic substance.[1][2] This document provides a comprehensive technical overview of the pharmacological properties of this compound, focusing on its dual entactogenic and psychedelic effects. Research indicates that this compound is a potent and selective serotonin (B10506) releasing agent (SSRA), distinguishing its mechanism from classic psychedelics that act primarily as receptor agonists.[1][2][3] In vivo studies in animal models corroborate this profile, demonstrating that this compound substitutes for entactogens like MDA and hallucinogens like LSD, but not for stimulants such as amphetamine.[3][4] This suggests a unique mixed pharmacological profile. This whitepaper synthesizes the available quantitative data, details key experimental methodologies, and visualizes the compound's mechanism of action and structure-activity relationships.

Introduction

The study of psychoactive compounds offers invaluable tools for understanding neural signaling and developing novel therapeutics. Within the phenethylamine (B48288) class, 3,4-methylenedioxyamphetamine (MDA) is a prototypical compound known for its entactogenic effects—characterized by increased empathy and introspection—and hallucinogenic properties.[5] The pharmacological profile of MDA is complex, involving interactions with multiple monoamine transporters. Structural modifications to the MDA scaffold can significantly alter its potency and selectivity. This has led to the synthesis and evaluation of derivatives such as this compound, a structural isomer of MDMA, to probe the structure-activity relationships (SAR) of serotonin (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE) transporters.[1][3][5] this compound has emerged as a highly potent and selective serotonin releasing agent, with a pharmacological profile suggesting it may possess the desirable entactogenic and psychedelic effects of MDA while potentially reducing stimulant and neurotoxic effects associated with catecholamine release.[4][6]

Pharmacodynamics: Monoamine Release

The primary mechanism of action for this compound is the release of monoamines through competitive interaction with their respective transporters. In vitro studies using rat brain synaptosomal preparations have quantified its potency and selectivity.

Quantitative Data on Monoamine Release Inhibition

This compound is a potent inhibitor of serotonin reuptake and a powerful releasing agent.[2] Its in vitro potency is approximately five times greater than its parent compound, MDA, at the serotonin transporter (SERT).[3][6] Crucially, it displays significantly lower potency at the dopamine transporter (DAT) and norepinephrine transporter (NET), making it a highly selective serotonin releasing agent (SSRA).[1][3] This selectivity for the serotonin system is thought to underlie its unique behavioral profile and may confer a more favorable safety profile compared to less selective compounds like MDA.[4][6]

| Compound | IC50 for SERT (nM)[1][3] | IC50 for DAT (nM)[1][3] | IC50 for NET (nM)[1][3] | Selectivity Ratio (DAT/SERT) | Selectivity Ratio (NET/SERT) |

| This compound | 107 | 11,600 | 1,494 | ~108.4 | ~14.0 |

| MDA (for comparison) | ~550 (est.)* | <10,000 | <10,000 | - | - |

*Note: MDA IC50 values are estimated based on statements that this compound is over 5 times more potent at SERT.[3][6]

In Vivo Pharmacology: Behavioral Effects

The subjective effects of this compound in humans have not been formally documented in scientific literature.[4] However, extensive drug discrimination studies in rats provide significant insight into its psychoactive properties. This paradigm is a highly validated behavioral assay for classifying the subjective effects of psychoactive drugs.

Drug Discrimination Studies

In these experiments, rats are trained to recognize the subjective internal state produced by a specific drug and report its presence by pressing a designated lever in an operant chamber. The ability of a novel compound to substitute for the training drug indicates that it produces similar subjective effects.

Studies show that this compound fully substitutes for the entactogen MDA and the hallucinogen LSD.[3] It also substitutes for other serotonin-releasing entactogens like MMAI.[3][6] Conversely, it does not substitute for the psychostimulant d-amphetamine, indicating a lack of significant stimulant properties.[3][4] This profile strongly suggests that this compound produces a blend of entactogenic and psychedelic effects.

| Training Drug | Drug Class | This compound Result[3][6] | Interpretation |

| MDA | Entactogen / Psychedelic | Full Substitution | Produces MDA-like subjective effects. |

| MMAI | Entactogen (SSRA) | Full Substitution | Produces entactogenic effects mediated by serotonin release. |

| LSD | Psychedelic (5-HT2A Agonist) | Full Substitution | Produces classic psychedelic-like subjective effects. |

| d-Amphetamine | Stimulant | No Substitution | Lacks significant stimulant properties. |

Key Experimental Protocols

The following sections outline the methodologies used to generate the data presented above.

Protocol: In Vitro Monoamine Release Assay

This protocol is based on the methods described for evaluating monoamine releasing agents.[2]

-

Synaptosome Preparation:

-

Whole brains are rapidly dissected from male Sprague-Dawley rats.

-

The tissue is homogenized in a chilled sucrose (B13894) solution (0.32 M).

-

The homogenate is centrifuged at low speed to remove cellular debris.

-

The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes (nerve terminals).

-

The synaptosome pellet is resuspended in a buffer solution to a final protein concentration of approximately 1-2 mg/mL.

-

-

Monoamine Uptake Inhibition Assay:

-

Aliquots of the synaptosomal preparation are pre-incubated for 10 minutes at 37°C with various concentrations of the test compound (e.g., this compound).

-

A radiolabeled monoamine ([³H]5-HT, [³H]DA, or [³H]NE) is added to the mixture at a low nanomolar concentration.

-

The incubation continues for a short period (e.g., 5 minutes) to allow for transporter-mediated uptake of the radioligand.

-

The uptake reaction is terminated by rapid filtration through glass fiber filters, trapping the synaptosomes.

-

Filters are washed with ice-cold buffer to remove non-sequestered radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific radioligand uptake (IC50) is calculated using non-linear regression analysis. Specific uptake is defined as the difference between total uptake and uptake in the presence of a high concentration of a selective uptake inhibitor (e.g., fluoxetine (B1211875) for SERT).

-

Protocol: In Vivo Drug Discrimination Assay

This protocol is a standard method for assessing the subjective effects of drugs in animals.[2]

-

Subjects: Male Sprague-Dawley rats are used, maintained on a food-restricted diet to motivate lever-pressing for food rewards.

-

Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

-

Training Phase:

-

Rats are trained to press one lever ("drug lever") for a food reward following an injection of the training drug (e.g., MDA, 1.5 mg/kg, IP).

-

On alternate days, they are trained to press the other lever ("saline lever") for a food reward following a saline injection.

-

Training continues until the rats reliably select the correct lever (>80% accuracy) for the first food reward of the session.

-

-

Testing Phase:

-

Once trained, substitution tests are conducted.

-

Various doses of the test compound (this compound) are administered instead of the training drug or saline.

-

The percentage of responses on the drug-associated lever is recorded.

-

Full substitution is defined as >80% of responses on the drug lever. No substitution is defined as <20% of responses on the drug lever.

-

Visualizations: Pathways and Workflows

Proposed Mechanism of Action

The primary mechanism of this compound involves its interaction with the serotonin transporter (SERT), leading to a reversal of its function and subsequent release of serotonin into the synaptic cleft.

Caption: Proposed signaling pathway for this compound.

Experimental Workflow: Drug Discrimination

The workflow for conducting drug discrimination studies follows a standardized, multi-phase process.

Caption: Workflow for in vivo drug discrimination experiments.

Structure-Activity Relationships (SAR)

The pharmacological activity of MDA derivatives is highly dependent on the position of substituents on the phenyl ring. The evaluation of 2-methyl, 5-methyl, and 6-methyl derivatives of MDA has provided key insights into SAR at monoamine transporters.

-

This compound & 2-Methyl-MDA: Both compounds are significantly more potent and selective as serotonin releasing agents compared to MDA.[2][3] This suggests that methylation at the 2 or 5 position enhances affinity and/or efficacy at SERT while reducing activity at catecholamine transporters.

-

6-Methyl-MDA: In contrast, this isomer is mostly inactive.[3] This is likely due to steric hindrance, where the methyl group at the 6-position interferes with the optimal binding conformation of the molecule at the transporter binding site.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Synthesis and pharmacological evaluation of ring-methylated derivatives of 3,4-(methylenedioxy)amphetamine (MDA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [medbox.iiab.me]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound , Hive Novel Discourse [chemistry.mdma.ch]

A Technical Guide to the Legal Status and Research Authorization for 5-Methyl-3,4-methylenedioxyamphetamine (5-Methyl-MDA) in Germany

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the legal landscape and research application procedures concerning 5-Methyl-MDA in Germany, based on publicly available information. It is not a substitute for legal advice. Researchers must consult with legal counsel and the relevant German authorities before initiating any research activities.

Executive Summary

5-Methyl-3,4-methylenedioxyamphetamine (this compound) is a psychoactive substance of the amphetamine class. In Germany, its legal status is not determined by an explicit listing in the Narcotics Act (Betäubungsmittelgesetz - BtMG), but rather by its inclusion under the broader category of controlled substance groups defined in the New Psychoactive Substances Act (Neue-psychoaktive-Stoffe-Gesetz - NpSG). Specifically, as a derivative of 2-phenethylamine, this compound is illegal for general commerce, possession, and distribution. However, the NpSG explicitly permits its use for approved scientific and industrial purposes[1][2].

Conducting scientific research with this compound in Germany is therefore possible but strictly regulated. It requires a specific research permit from the Federal Institute for Drugs and Medical Devices (Bundesinstitut für Arzneimittel und Medizinprodukte - BfArM)[3][4]. This guide outlines the relevant legislation, the legal standing of this compound, and the procedural framework for obtaining the necessary authorization for scientific research.

German Legal Framework for Psychoactive Substances

Germany employs a dual-pronged legislative approach to control psychoactive substances: the Betäubungsmittelgesetz (BtMG) and the Neue-psychoaktive-Stoffe-Gesetz (NpSG). Understanding the distinction is critical for researchers.

-

Betäubungsmittelgesetz (BtMG): The primary narcotics act that controls a specific list of substances (e.g., cannabis, heroin, MDMA) enumerated in its schedules (Anlagen)[5][6][7]. Substances are added individually, which can be a slow process.

-

Neue-psychoaktive-Stoffe-Gesetz (NpSG): Enacted in 2016 to address the rapid emergence of "designer drugs," the NpSG bans entire substance groups based on their core chemical structure[1][8][9]. This allows the law to cover new chemical variants of known psychoactive compounds without needing to list each one individually.

The NpSG applies to substances not already covered by the BtMG[10]. Since this compound is not explicitly listed in the BtMG schedules, its legal status is determined by the NpSG.

| Legislative Act | Betäubungsmittelgesetz (BtMG) | Neue-psychoaktive-Stoffe-Gesetz (NpSG) |

| Control Mechanism | Controls specifically listed individual substances and their salts/isomers. | Controls entire chemical substance groups (e.g., phenethylamines, synthetic cannabinoids)[9][11]. |

| Primary Scope | Traditional narcotics and psychotropic drugs (e.g., MDMA, Morphine, LSD)[7][12]. | New Psychoactive Substances (NPS), also known as "designer drugs" or "research chemicals"[8]. |

| Relevance to this compound | Not directly applicable as this compound is not explicitly listed. | Directly applicable. this compound is a derivative of 2-phenethylamine, a controlled group[2][9][13]. |

| Research Exemption | Yes, with a permit from the BfArM under §3 BtMG. | Yes, the law explicitly allows for approved industrial and scientific use[1]. |

Legal Status of this compound

This compound is definitively a controlled substance in Germany. Its control stems from the NpSG's regulation of substance groups.

-

Chemical Classification: this compound, or 1-(7-methyl-1,3-benzodioxol-5-yl)propan-2-amine, is structurally a ring-methylated homologue of MDA and an isomer of MDMA[2]. Crucially, it is a compound derived from 2-phenethylamine.

-

NpSG Control: The NpSG explicitly prohibits the handling of substances derived from 2-phenethylamine[9][13]. This structural classification brings this compound under the purview of the NpSG.

-

Consequences of Control: The unauthorized manufacture, trade, acquisition, possession, or administration of this compound is illegal in Germany[10][14].

-

Research Exception: The NpSG contains a specific provision that exempts its use for "accepted use for commercial, industrial and research purposes"[1]. This carve-out is the legal foundation upon which scientific research with this compound can be built, provided the correct authorization is obtained.

| Parameter | Status in Germany |

| Controlling Legislation | Neue-psychoaktive-Stoffe-Gesetz (NpSG)[2] |

| Reason for Control | Classified as a compound derived from the 2-phenethylamine group[9][13]. |

| Possession/Distribution | Illegal for public consumption and distribution[10][14]. |

| Scientific Research | Permissible with an official permit[1]. |

| Regulatory Authority | Federal Institute for Drugs and Medical Devices (BfArM)[4]. |

Authorization Process for Scientific Research

The Federal Institute for Drugs and Medical Devices (BfArM), specifically its Federal Opium Agency (Bundesopiumstelle), is the competent authority for granting permits for research involving controlled substances[3][4].

The process involves a formal application that demonstrates the scientific validity, necessity, and safety of the proposed research. The applicant must prove they have the required expertise and secure facilities to handle the substance.

While specific forms are provided by the BfArM, a complete application package will generally require the following information:

| Document/Information Category | Description |

| Applicant Details | Name and address of the institution and the responsible Principal Investigator. |

| Proof of Expertise | Curriculum Vitae and qualifications of the Principal Investigator and other key personnel. |

| Research Protocol | A detailed description of the research project, including objectives, methodology, duration, and scientific justification. |

| Substance Details | Exact name of the substance (this compound), required quantity, and intended use (e.g., in vitro assays, animal studies). |

| Facility and Security | Description of the premises where the substance will be stored and handled, including detailed security measures to prevent theft or diversion, as agreed upon with the BfArM[4]. |

| Ethical Approval | If applicable (e.g., for animal or human studies), proof of approval from the relevant ethics committee. |

Pharmacological Data and Hypothetical Experimental Protocol

This compound is known to act as a selective serotonin (B10506) releasing agent (SSRA)[2][15]. This is a key characteristic that would form the basis of many research proposals.

| Parameter | Value | Target |

| IC₅₀ | 107 nM | Serotonin (5-HT) Release[2] |

| IC₅₀ | 11,600 nM | Dopamine (DA) Release[2] |

| IC₅₀ | 1,494 nM | Norepinephrine (NE) Release[2] |

The following is a hypothetical and generalized protocol for an in vitro experiment. It is provided for illustrative purposes to demonstrate the level of detail required in a research application to the BfArM. It is not a functional protocol for execution.

-

Project Title: Characterization of this compound's Efficacy and Potency as a Serotonin Releasing Agent at the Human Serotonin Transporter (hSERT).

-

Objective: To quantify the potency (EC₅₀) and efficacy of this compound in inducing serotonin efflux via hSERT expressed in a stable cell line (e.g., HEK293 cells).

-

Methodology:

-

Cell Culture: Maintain HEK293 cells stably expressing hSERT in DMEM supplemented with 10% FBS and appropriate antibiotics.

-

Transporter Substrate Loading: Pre-load cells with a fluorescent monoamine transporter substrate, such as ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide).

-

Substance Preparation: Prepare a stock solution of this compound hydrochloride in sterile water. Create a series of dilutions to achieve a final concentration range for the dose-response curve (e.g., 1 nM to 100 µM).

-

Efflux Assay: Utilize a microplate reader to measure baseline fluorescence of the ASP+-loaded cells. Add the various concentrations of this compound to the wells. Measure the decrease in intracellular fluorescence over time, which corresponds to substrate efflux.

-

Data Analysis: Plot the rate of efflux against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the EC₅₀ and maximum efflux rate.

-

-

Controls: Include a vehicle control (no drug) and a positive control with a known serotonin releasing agent (e.g., para-chloroamphetamine).

-

Safety and Disposal: All handling of this compound will occur in a designated controlled substance laboratory. All waste materials will be disposed of according to institutional and BfArM guidelines for narcotic substances.

Conceptual Signaling Pathway

As an SSRA, this compound's primary mechanism of action involves the serotonin transporter (SERT). The following diagram illustrates this generalized mechanism at a synaptic level.

Conclusion

The legal status of this compound in Germany is clear: it is a controlled substance under the NpSG. While this prohibits its general use, the law provides a distinct pathway for its application in a scientific research context. Researchers and drug development professionals wishing to work with this compound must engage in a formal application process with the BfArM. This process requires a robust scientific proposal, stringent security protocols, and a clear demonstration of the researcher's qualifications. By adhering to this regulated framework, legitimate scientific inquiry into the properties and potential applications of this compound can be conducted legally and safely within Germany.

References

- 1. News: December 2016 – Germany: Generic NPS legislation enters into force [unodc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Bundesportal | Applying for an import permit for narcotics [verwaltung.bund.de]

- 4. Apply for a permit to participate in the narcotics trade - Hessian Portal for Administrative Services [verwaltungsportal.hessen.de]

- 5. BtMG - Gesetz über den Verkehr mit Betäubungsmitteln [gesetze-im-internet.de]

- 6. Anlage I BtMG - Einzelnorm [gesetze-im-internet.de]

- 7. Liste von Betäubungsmitteln nach dem Betäubungsmittelgesetz – Wikipedia [de.wikipedia.org]

- 8. Neue psychoaktive Stoffe (NPS) | BMG [bundesgesundheitsministerium.de]

- 9. Neue-psychoaktive-Stoffe-Gesetz - drugcom [drugcom.de]

- 10. NpSG - Neue-psychoaktive-Stoffe-Gesetz [gesetze-im-internet.de]

- 11. Neue-psychoaktive-Stoffe-Gesetz – Wikipedia [de.wikipedia.org]

- 12. Drugs controlled by the German Narcotic Drugs Act - Wikipedia [en.wikipedia.org]

- 13. bundesgesundheitsministerium.de [bundesgesundheitsministerium.de]

- 14. NpSG Neue-psychoaktive-Stoffe-Gesetz [buzer.de]

- 15. This compound [medbox.iiab.me]

Unlocking the Serotonin Transporter: A Technical Guide to 5-Methyl-MDA in Computational Modeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin (B10506) transporter (SERT), a key regulator of serotonergic neurotransmission, is a primary target for a wide array of therapeutic agents, including antidepressants and anxiolytics. Understanding the intricate molecular interactions between ligands and SERT is paramount for the rational design of novel therapeutics. 5-Methyl-3,4-methylenedioxyamphetamine (5-Methyl-MDA), a potent and selective serotonin releasing agent, serves as a valuable tool for probing the structure and function of SERT.[1] This technical guide provides an in-depth overview of the potential for this compound in the computer modeling of the serotonin transporter complex, compiling quantitative data, detailing experimental protocols, and visualizing key pathways to facilitate further research and drug development in this critical area. The use of 2-methyl-MDA and this compound has been instrumental in guiding the computer modeling of the serotonin transporter complex.[1]

Quantitative Data: Binding Affinities and Functional Activity

The interaction of this compound and related compounds with monoamine transporters has been characterized through various in vitro assays. The following table summarizes key quantitative data, providing a comparative overview of their potency and selectivity.

| Compound | Transporter | Assay Type | Value (nM) | Reference |

| This compound | SERT | IC50 (Serotonin Release) | 107 | [1] |

| DAT | IC50 (Dopamine Release) | 11,600 | [1] | |

| NET | IC50 (Norepinephrine Release) | 1,494 | [1] | |

| MDA | SERT | Inhibition of [3H]5-HT uptake | - | [2] |

| MDMA | SERT | Inhibition of [3H]5-HT uptake | - | [2] |

Experimental Protocols

Radioligand Binding Assay for Serotonin Transporter

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound, such as this compound, for the serotonin transporter using a competitive radioligand binding assay.

Materials:

-

HEK293 cells stably expressing human SERT (hSERT)

-

Cell culture reagents

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Radioligand (e.g., [3H]citalopram or [125I]RTI-55)

-

Unlabeled competitor ligand (e.g., fluoxetine (B1211875) or paroxetine (B1678475) for non-specific binding determination)

-

Test compound (this compound)

-

Scintillation cocktail and vials

-

Scintillation counter

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hSERT cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 100-200 µg/mL.

-

-

Binding Assay: